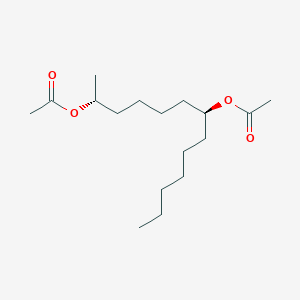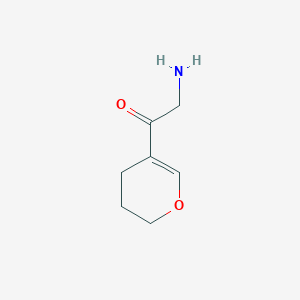
2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-one is an organic compound that features a pyran ring fused with an amino group and a ketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with an appropriate amine under controlled conditions. For instance, the reaction can be catalyzed by molecular iodine under solvent-free conditions at ambient temperature . Another method involves the use of N-heterocyclic carbenes as organocatalysts to facilitate the formation of the pyran ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrans, alcohols, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the pyran ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler analog without the amino and ketone functionalities.
2-Amino-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one: A similar compound with a different substitution pattern on the pyran ring.
Uniqueness
2-Amino-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-one is unique due to the presence of both an amino group and a ketone, which provide versatile reactivity and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
2-amino-1-(3,4-dihydro-2H-pyran-5-yl)ethanone |
InChI |
InChI=1S/C7H11NO2/c8-4-7(9)6-2-1-3-10-5-6/h5H,1-4,8H2 |
Clé InChI |
UDOJJLWWWZMAPW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=COC1)C(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


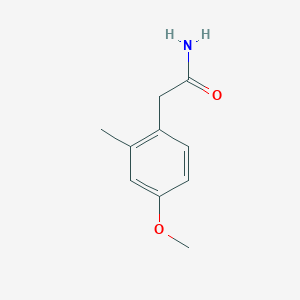
![1-[1-(Methylamino)cyclopentyl]propan-1-one](/img/structure/B13177847.png)
![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-8,20-dicarbaldehyde](/img/structure/B13177853.png)


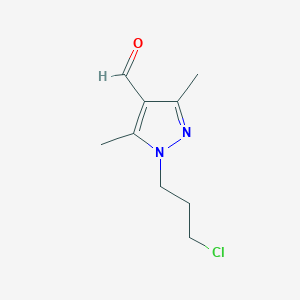

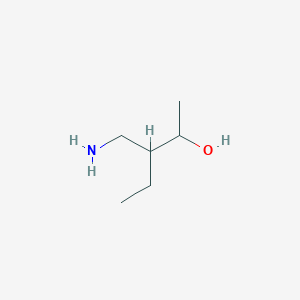

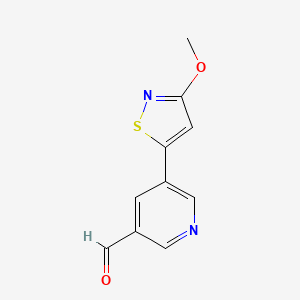
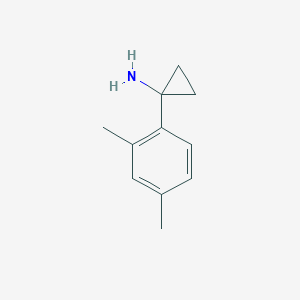
![4-[3-(3-Fluorophenyl)propyl]aniline](/img/structure/B13177904.png)
